1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid
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Overview
Description
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol . This compound features a cyclopropane ring attached to a pyridine ring substituted with a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The trifluoromethyl group can be introduced via radical trifluoromethylation, which has gained popularity due to its efficiency and versatility . Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid can be compared with similar compounds such as:
4-(Trifluoromethyl)pyridine-3-carboxylic acid: This compound shares the trifluoromethyl and pyridine moieties but lacks the cyclopropane ring.
1-(Trifluoromethyl)cyclopropanecarboxylic acid: This compound contains the cyclopropane and trifluoromethyl groups but does not have the pyridine ring.
The presence of the cyclopropane ring in this compound imparts unique steric and electronic properties, making it distinct from its analogs.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.
Properties
Molecular Formula |
C10H8F3NO2 |
---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)6-1-4-14-5-7(6)9(2-3-9)8(15)16/h1,4-5H,2-3H2,(H,15,16) |
InChI Key |
JHDXWEGBKFZBFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CN=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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